molecular formula C6H14N2O B8434203 2-dimethylamino-N-ethyl-acetamide

2-dimethylamino-N-ethyl-acetamide

Cat. No.: B8434203
M. Wt: 130.19 g/mol
InChI Key: XGUHMHDBJIENLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylamino-N-ethyl-acetamide is a tertiary amine derivative of acetamide, characterized by a dimethylamino group (-N(CH₃)₂) and an ethylamide moiety (-NHCOCH₂CH₃). It is synthesized via condensation of N,N-dimethylglycine with ethylamine under controlled conditions, achieving a high yield of 94.4% . This compound has been investigated for its application as a hair growth regulator in cosmetic formulations due to its favorable solubility in aqueous solutions and low systemic toxicity.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(dimethylamino)-N-ethylacetamide

InChI

InChI=1S/C6H14N2O/c1-4-7-6(9)5-8(2)3/h4-5H2,1-3H3,(H,7,9)

InChI Key

XGUHMHDBJIENLO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Acetamide derivatives exhibit diverse biological and industrial applications, driven by structural variations in their amino, alkyl, aryl, and functional substituents. Below is a comparative analysis of 2-dimethylamino-N-ethyl-acetamide and related compounds:

Structural and Functional Comparisons

Compound Name CAS Number Structural Features Applications Key Properties/Findings References
This compound N/A Dimethylamino, ethylamide Cosmetic (hair regulation) High synthesis yield (94.4%), low toxicity, aqueous solubility
2-(Diethylamino)-N-(2,6-dimethylphenyl)-N-hydroxyacetamide 52662-13-2 Diethylamino, hydroxy, 2,6-dimethylphenyl Pharmaceutical (potential) Enhanced bioavailability due to hydroxy and aryl groups; antimicrobial activity hypothesized
Alachlor 15972-60-8 Chloro, methoxymethyl, 2,6-diethylphenyl Herbicide Herbicidal activity via inhibition of very-long-chain fatty acid synthesis; regulated due to carcinogenicity concerns
UNBS3157 (2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl}carbamoyl)acetamide) N/A Trichloro, benzoisoquinolinyl, dimethylaminoethyl Anticancer agent Non-hematotoxic, induces autophagy and senescence in cancer cells; 3–4× higher MTD than amonafide
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 Cyano, methylaminocarbonyl Chemical intermediate Limited toxicological data; used in synthesis of heterocyclic compounds

Key Insights from Research

  • Toxicity Profiles: this compound demonstrates low toxicity in topical applications, contrasting with dimethyl acetamide (DMAC, CAS 127-19-5), a structurally similar solvent linked to hepatotoxicity and reproductive hazards . UNBS3157 avoids hematotoxicity seen in parent compound amonafide, highlighting the role of dimethylaminoethyl and trichloro groups in reducing adverse effects .
  • Biological Activity: Chlorinated derivatives (e.g., alachlor) exhibit potent herbicidal activity but pose environmental risks, necessitating strict regulatory oversight .
  • Synthetic Accessibility: Simple acetamides like this compound are synthesized via one-step condensation, whereas complex derivatives (e.g., UNBS3157) require multi-step reactions, including amidation and cyclization .

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